Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and a fluorophenyl group attached. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like FeCl3 or polyvinyl pyrrolidine (PVP) to accelerate the reaction . The reaction proceeds through a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, followed by the loss of a water molecule to form the desired product .
Chemical Reactions Analysis
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby affecting cellular respiration and energy production . Additionally, the compound’s ability to interact with DNA and RNA makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern and are studied for their biological activities, including antimicrobial and anticancer properties.
Fluorophenyl derivatives: Compounds with a fluorophenyl group are often studied for their unique electronic and steric properties, which can influence their reactivity and biological activities.
Properties
Molecular Formula |
C16H13FN2O2 |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-13-5-3-4-10-19(13)18-15(14)11-6-8-12(17)9-7-11/h3-10H,2H2,1H3 |
InChI Key |
SSCXDUWUOYCVHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=C(C=C3)F |
Origin of Product |
United States |
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